molecular formula C8H11NO2 B151028 (2-Amino-3-methoxyphenyl)methanol CAS No. 205877-13-0

(2-Amino-3-methoxyphenyl)methanol

Cat. No. B151028
CAS RN: 205877-13-0
M. Wt: 153.18 g/mol
InChI Key: NGKKHKCCXJPKGW-UHFFFAOYSA-N
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Description

“(2-Amino-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H11NO2 . It is a solid substance at room temperature . The IUPAC name for this compound is also “(2-amino-3-methoxyphenyl)methanol” and it has an InChI code of 1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Amino-3-methoxyphenyl)methanol” is a solid substance at room temperature . It has a molecular weight of 153.18 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of Aminochalcones

(2-Amino-3-methoxyphenyl)methanol can be used in the synthesis of aminochalcones . Aminochalcones are intermediates in the flavonoid biosynthesis and serve different physiological functions such as UV photoprotectors, insect repellents, and attractants of pollinators .

Antioxidant Activity

Aminochalcones synthesized from (2-Amino-3-methoxyphenyl)methanol have been tested in vitro to assess their antioxidant activity . The results indicate that the aminochalcone carrying two hydroxyl functionalities in adjacent meta and para position exhibits a stronger antioxidant activity than the other derivatives .

Anti-tumor Properties

Chalcones, which can be synthesized from (2-Amino-3-methoxyphenyl)methanol, have been investigated for their anti-tumor properties . They have been claimed to be efficient and safe for the prevention and treatment of several diseases .

Anti-inflammatory Properties

Chalcones have also been studied for their anti-inflammatory properties . This makes (2-Amino-3-methoxyphenyl)methanol a valuable compound in the development of anti-inflammatory drugs .

Antifungal and Antibacterial Properties

Chalcones have been studied for their antifungal and antibacterial properties . Therefore, (2-Amino-3-methoxyphenyl)methanol, as a precursor to chalcones, can be used in the development of new antifungal and antibacterial agents .

Radical Scavenging Potential

Chalcones have been studied for their radical scavenging potential . This means that (2-Amino-3-methoxyphenyl)methanol could potentially be used in the development of drugs or treatments that target free radicals .

Synthesis of m-Aryloxy Phenols

(2-Amino-3-methoxyphenyl)methanol can be used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications in organic chemistry .

Catalyst in Demethylation Reactions

(2-Amino-3-methoxyphenyl)methanol can act as a catalyst in demethylation reactions . This makes it a valuable compound in the field of organic synthesis .

Safety and Hazards

“(2-Amino-3-methoxyphenyl)methanol” is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

(2-amino-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKKHKCCXJPKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343847
Record name (2-Amino-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-methoxyphenyl)methanol

CAS RN

205877-13-0
Record name (2-Amino-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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